molecular formula C14H10O9S2 B8771879 Sulphobenzoic anhydride

Sulphobenzoic anhydride

Cat. No. B8771879
M. Wt: 386.4 g/mol
InChI Key: VTULJCFJIIAAIS-UHFFFAOYSA-N
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Patent
US05905166

Procedure details

23.6 g of ID-1 were refluxed together with 20.2 g of sulphobenzoic anhydride and 9 ml of pyridine in 200 ml of toluene. The oil formed was taken up in 300 ml of NaOH 1N and again heated to reflux with 200 ml of toluene. After elimination of the solvents by evaporation the precipitate formed was taken up in 500 ml of methanol. The precipitate, a lightly yellow powder, dissolved but recrystallized immediately. The yield was 54%.
Name
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
54%

Identifiers

REACTION_CXSMILES
C[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12]3[C:13](C(C)C)=[C:14]([OH:17])[CH:15]=[CH:16][C:11]=3[C:10]([N+:21]([O-:23])=[O:22])=[C:9]2/[CH:24]=C/N(C)C)=[CH:4][CH:3]=1.S(C1C=CC=CC=1[C:35](OC(=O)C1C=CC=CC=1S(O)(=O)=O)=[O:36])(O)(=O)=O.N1C=CC=CC=1>C1(C)C=CC=CC=1.[OH-].[Na+].CO>[CH3:24][C:9]1[N:8]([C:5]2[CH:6]=[CH:7][C:2]([O:36][CH3:35])=[CH:3][CH:4]=2)[C:12]2[CH:13]=[C:14]([OH:17])[CH:15]=[CH:16][C:11]=2[C:10]=1[N+:21]([O-:23])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
CC1=CC=C(C=C1)N2C(=C(C3=C2C(=C(C=C3)O)C(C)C)[N+](=O)[O-])/C=C/N(C)C
Name
Quantity
20.2 g
Type
reactant
Smiles
S(=O)(=O)(O)C1=C(C(=O)OC(C2=C(C=CC=C2)S(=O)(=O)O)=O)C=CC=C1
Name
Quantity
9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oil formed
TEMPERATURE
Type
TEMPERATURE
Details
again heated
CUSTOM
Type
CUSTOM
Details
After elimination of the solvents by evaporation the precipitate
CUSTOM
Type
CUSTOM
Details
formed
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate, a lightly yellow powder, dissolved
CUSTOM
Type
CUSTOM
Details
recrystallized immediately

Outcomes

Product
Name
Type
Smiles
CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=C(C=C2)O)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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